N-(4-bromobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine
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Overview
Description
N-(4-bromobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromobenzyl group, a dimethylpyrazolyl group, and a pyrimidinylamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable bromobenzyl halide reacts with the pyrimidine core.
Attachment of the Dimethylpyrazolyl Group: The final step involves the coupling of the dimethylpyrazolyl group to the pyrimidine core through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures.
Major Products
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Reduced amines and alcohols.
Substitution Products: Substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-bromobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of N-(4-bromobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine
- N-(4-fluorobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine
- N-(4-methylbenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine
Uniqueness
N-(4-bromobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine is unique due to the presence of the bromobenzyl group, which imparts distinct chemical and biological properties. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and binding affinity to biological targets.
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN5/c1-11-9-12(2)22(21-11)15-7-8-18-16(20-15)19-10-13-3-5-14(17)6-4-13/h3-9H,10H2,1-2H3,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZKBXKJOGWZBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC=C2)NCC3=CC=C(C=C3)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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